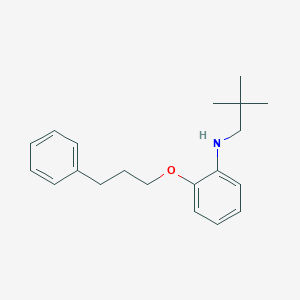

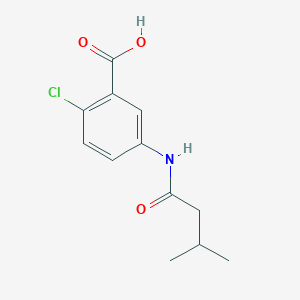

![molecular formula C8H12N2 B1451752 N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine CAS No. 1060804-82-1](/img/structure/B1451752.png)

N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine

Übersicht

Beschreibung

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” is likely a derivative of 2-Amino-4-methylpyridine . 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (iNOS) in vitro and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 2-Amino-4-methylpyridine . For example, 2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques. For instance, the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate was solved by molecular simulation methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, 4-Amino-2-methylpyridine has been used to prepare 2-methyl-pyridin-4-ol; nitrate at 20°C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 4-Methylpyridin-2-amine has a melting point of 96-99 °C, a boiling point of 230 °C, and is freely soluble in DMF and water .Wissenschaftliche Forschungsanwendungen

Molecular Simulation and Non-linear Optics

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” and its derivatives have been used in molecular simulations to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . These materials have potential use in non-linear optics, which is of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Pharmaceutical Intermediate

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). They are often used in the synthesis of various types of drugs.

Inhibitor of NOS2 (iNOS)

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” is a potent inhibitor of NOS2 (iNOS) in vitro . NOS2, or inducible nitric oxide synthase, is an enzyme that produces nitric oxide (NO), a signaling molecule that plays key roles in the immune system and nervous system. Inhibitors of NOS2 can be used in the treatment of various diseases where NO production is a factor.

Antibacterial Activity

Research has shown that “N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” has antibacterial activity . The antibacterial activity was evaluated by measuring the diameter of the inhibition zone around the disc . This suggests that it could be used in the development of new antibacterial agents.

Leukemia Treatment

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” has been structurally characterized in the form of its piperazin-1-ium salt, which is used as a therapeutic agent to treat chronic myelogenic leukemia . This molecule specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Molecular Structure Studies

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” has been used in studies to understand the molecular structure of various compounds . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Wirkmechanismus

Target of Action

The primary targets of N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine are Nitric oxide synthase, brain and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-(4-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-10-8(5-7)6-9-2/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOBEMQKQQRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-methylpyridin-2-YL)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

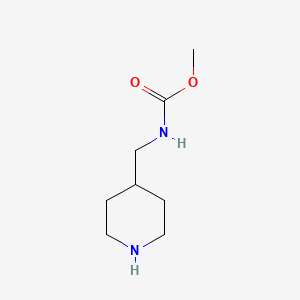

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

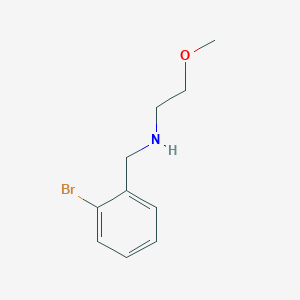

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

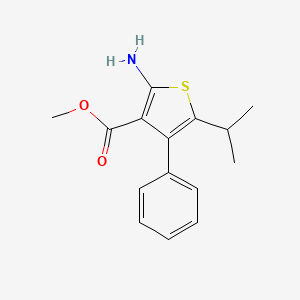

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)